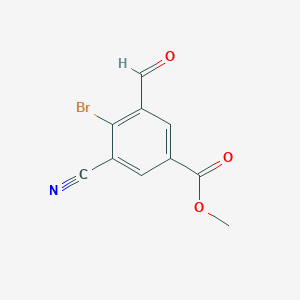

Methyl 4-bromo-3-cyano-5-formylbenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-cyano-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(4-12)9(11)8(3-6)5-13/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWDSTOYBKUAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl 3-cyano-5-formylbenzoate

The initial step involves selective bromination of methyl 3-cyano-5-formylbenzoate at the ortho position relative to the ester group. This process typically employs electrophilic aromatic substitution using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in an inert organic solvent like acetic acid or dichloromethane. The reaction proceeds at room temperature, favoring regioselectivity due to the activating effects of the formyl and cyano groups.

| Parameter | Details |

|---|---|

| Reagents | Bromine or N-bromosuccinimide |

| Solvent | Acetic acid or dichloromethane |

| Temperature | Ambient (20-25°C) |

| Time | 2-4 hours |

The bromination yields methyl 2-bromo-3-cyano-5-formylbenzoate with high regioselectivity, which can be purified via recrystallization or column chromatography.

Formylation via Vilsmeier-Haack Reaction

Alternatively, formylation at the 5-position can be achieved through the Vilsmeier-Haack reaction, where a formylating agent such as POCl₃ and DMF introduces the formyl group selectively. This method is often used when direct formylation of the aromatic ring is challenging due to existing substituents.

| Parameter | Details |

|---|---|

| Reagents | POCl₃, DMF |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0-25°C |

| Duration | 4-8 hours |

The process yields methyl 3-cyano-5-formylbenzoate, which can then be brominated as described above.

Sequential Bromination and Formylation

A sequential process involves first synthesizing methyl 3-cyano-5-formylbenzoate, followed by bromination at the 2-position. This two-step approach ensures regioselectivity and high yields, as demonstrated in recent patents and research articles.

Reaction Summary:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Formylation | POCl₃, DMF | 0-25°C | Methyl 3-cyano-5-formylbenzoate |

| 2. Bromination | NBS or Br₂ | Room temperature | Methyl 2-bromo-3-cyano-5-formylbenzoate |

Oxidation of Hydroxymethyl Intermediates

Based on patent US20050014966A1, an alternative involves oxidation of hydroxymethyl derivatives using manganese dioxide (MnO₂). This process converts hydroxymethyl groups to aldehydes, facilitating subsequent substitution reactions to introduce the desired formyl group.

| Parameter | Details |

|---|---|

| Reagent | Manganese dioxide |

| Solvent | Toluene or benzene derivative |

| Temperature | Reflux (~80°C) |

| Duration | 4-6 hours |

This oxidation step yields the formylbenzoate derivative, which can be brominated selectively.

Cross-Coupling for Functionalization

Palladium-Catalyzed Cross-Coupling:

The final step involves Suzuki or Stille coupling reactions between the brominated benzoate intermediate and a suitable boronic acid or stannane derivative, such as 3-cyanophenylboronic acid, to form the target compound.

| Parameter | Details |

|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Toluene, ethanol, or DMF |

| Temperature | 80-100°C |

| Duration | 12-24 hours |

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of methyl 3-cyano-5-formylbenzoate | Bromine or NBS | Electrophilic aromatic substitution | High regioselectivity | Over-bromination risk |

| Vilsmeier-Haack formylation | POCl₃, DMF | Electrophilic formylation | Precise control | Requires careful temperature management |

| Oxidation of hydroxymethyl intermediates | Manganese dioxide | Oxidation | Good for hydroxymethyl precursors | Additional steps needed |

| Cross-coupling reactions | Palladium catalyst, boronic acids | Coupling | Versatile functionalization | Catalyst cost and sensitivity |

Research Findings and Notes

The process outlined in patent US20050014966A1 emphasizes oxidation of hydroxymethyl groups to aldehydes, which can be adapted for synthesizing methyl 4-bromo-3-cyano-5-formylbenzoate by starting from hydroxymethyl derivatives.

Bromination reactions are typically performed under mild conditions to prevent polybromination or degradation of sensitive functional groups.

The use of palladium-catalyzed cross-coupling reactions provides a flexible route to introduce various aryl groups, including 3-cyanophenyl, onto the brominated intermediate, enabling the synthesis of the target compound with high specificity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-formylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethyl sulfoxide, ethanol), catalysts (palladium, copper).

Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products Formed

Substitution Reactions: Substituted benzoates with various functional groups.

Reduction Reactions: Primary amines and alcohols.

Oxidation Reactions: Carboxylic acids.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-cyano-5-formylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

- Substitution Reactions : The bromine atom can be replaced with other functional groups, enhancing the compound's versatility.

- Oxidation and Reduction Reactions : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of complex structures.

Drug Development

The compound's unique structure makes it a promising candidate for drug development. Its derivatives have shown various biological activities:

- Antimicrobial Activity : Derivatives have demonstrated effectiveness against resistant bacterial strains.

- Anticancer Properties : Certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. Modifications led to increased cytotoxicity, suggesting potential for new anticancer agents .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a scaffold for designing new antibiotics .

Material Science Applications

In material science, this compound is explored for developing new materials with specific properties. Its reactivity allows for modifications that can lead to materials with enhanced functionalities.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-cyano-5-formylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano and formyl groups are reduced through electron transfer processes involving reducing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Methyl 4-bromo-3-cyano-5-formylbenzoate and Analogs

Structural and Functional Differences

- Substituent Effects: The cyano and formyl groups in this compound create a highly electron-deficient aromatic ring, favoring reactions such as nucleophilic aromatic substitution (NAS) and cross-coupling. In contrast, Methyl 3-bromo-4-chloro-5-fluorobenzoate’s halogen substituents (Cl, F) contribute to steric hindrance and lipophilicity, making it suitable for drug design . The methyl ester in the target compound enhances solubility in organic solvents compared to 4-Bromo-3-methylbenzoic acid’s polar carboxylic acid group, which increases aqueous solubility at physiological pH .

- Reactivity: The formyl group in this compound allows for further functionalization (e.g., condensation reactions), whereas Methyl 4-bromo-3-formamidobenzoate’s formamido group offers hydrogen-bonding capabilities for target-specific interactions .

Physicochemical Properties

- Stability : Halogenated analogs (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate) exhibit higher thermal stability due to strong C–Br/Cl/F bonds, whereas the formyl group in the target compound may render it prone to oxidation .

- Solubility: The methyl ester group in this compound improves organic-phase solubility (e.g., in DMF or THF) compared to the carboxylic acid analog .

Biological Activity

Methyl 4-bromo-3-cyano-5-formylbenzoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Chemical Formula : C₉H₇BrO₃

- Molecular Weight : 243.05 g/mol

- CAS Number : 858124-35-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the bromine and cyano groups enhances its binding affinity, which may lead to the modulation of specific biochemical pathways. This compound has shown potential in the following areas:

- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial and fungal pathogens.

- Anticancer Properties : Potential to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation by modulating pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial properties of this compound against various strains of bacteria. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that this compound could effectively induce apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates in treated cells compared to controls.

- Anti-inflammatory Effects : Research highlighted its ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a promising role in treating inflammatory diseases.

Comparative Analysis

This compound can be compared with other similar compounds to understand its unique properties better:

| Compound | Similarity | Key Differences |

|---|---|---|

| Methyl 3-bromo-4-cyano-5-fluorobenzoate | High | Different halogen substitution |

| Methyl 4-cyano-3-fluorobenzoate | Moderate | Lacks formyl group |

| Ethyl 4-bromo-3-cyano-2-formylbenzoate | Moderate | Different alkyl substitution |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl 4-bromo-3-cyano-5-formylbenzoate, and how is purity optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

Bromination : Introducing bromine via electrophilic aromatic substitution or directed metalation.

Cyanation : Utilizing copper(I) cyanide or Pd-catalyzed cyanation.

Formylation : Employing Vilsmeier-Haack or Duff formylation.

Purity optimization involves:

- Continuous flow reactors to enhance reaction control and reduce side products .

- Chromatographic purification (e.g., flash column chromatography) and recrystallization.

- Analytical validation using NMR (e.g., δ ~10 ppm for formyl proton) and HRMS to confirm molecular ion peaks .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies functional groups (e.g., formyl proton at δ 9.8–10.2 ppm, cyano carbon at ~115 ppm).

- IR Spectroscopy : Confirms cyano (C≡N stretch ~2200 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ expected for C₁₀H₇BrNO₃).

- X-ray Crystallography (if crystalline): Resolves positional ambiguities of substituents .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Contradictions may arise from competing electronic effects (e.g., bromine as a leaving group vs. electron-withdrawing cyano/formyl groups). Strategies include:

- Mechanistic Probes : Conduct kinetic studies to distinguish between SNAr (nucleophilic aromatic substitution) and transition metal-catalyzed pathways.

- Computational Modeling : DFT calculations to map electron density and predict reactive sites .

- Cross-Validation : Compare reactivity with analogs (e.g., replacing Br with Cl or adjusting substituent positions) .

Q. What role does the electronic environment play in directing electrophilic attacks on this compound?

- Methodological Answer : The benzene ring’s electron-deficient nature (due to -Br, -CN, -CHO) directs electrophiles to meta/para positions relative to existing substituents. For example:

- Nitration : Occurs at the para position to the cyano group (if steric effects permit).

- Suzuki Coupling : Bromine acts as a leaving group, but the cyano group may stabilize intermediates via conjugation.

- Kinetic vs. Thermodynamic Control : Reaction conditions (temperature, catalyst) determine product distribution .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation during bromination/formylation.

- Purification Complexity : Switch from column chromatography to countercurrent distribution or crystallization for large batches.

- Byproduct Management : Implement inline IR or PAT (Process Analytical Technology) for real-time monitoring .

- Safety Protocols : Handle cyanide intermediates in sealed systems to prevent exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.